(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride

Description

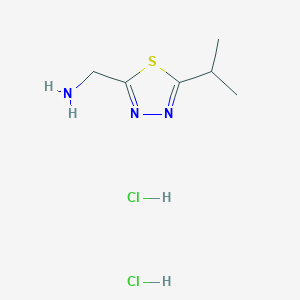

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a thiadiazole-derived compound with a methanamine backbone substituted at the 5-position with an isopropyl group. Its molecular formula is C₆H₁₀N₃S·2HCl, with a molecular weight of 235.71 g/mol . The compound is characterized by:

- SMILES: CC(C)C1=NN=C(S1)CN

- InChIKey: MGOALIGCJKNQBC-UHFFFAOYSA-N

- CAS No.: EN300-754201 (as per supplier data) .

This dihydrochloride salt enhances aqueous solubility compared to its free base form, making it suitable for pharmacological applications. It is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of PDE10A inhibitors and other CNS-targeting molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4(2)6-9-8-5(3-7)10-6;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLDTUZLRFONEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of reactors, controlled temperature, and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine is in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Research indicates that this compound can serve as a precursor for developing new drugs targeting various diseases.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds related to (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This property makes it a candidate for further research into anti-inflammatory drugs, particularly for conditions like asthma and arthritis .

| Application Area | Potential Use |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anti-inflammatory | Development of drugs for inflammatory diseases |

| Cancer Research | Investigating mechanisms of action in cancer cell lines |

Agricultural Chemistry

The compound's structure suggests potential applications in agricultural chemistry as well. Thiadiazole derivatives are known for their fungicidal properties. Research into (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine could lead to the development of new agrochemicals aimed at crop protection.

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of various thiadiazole derivatives including (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine. These derivatives were evaluated for their biological activity against specific pathogens and showed promising results indicating their potential use as antimicrobial agents .

Case Study 2: Molecular Docking Studies

Research involving molecular docking simulations has been conducted to evaluate the binding affinity of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine with various biological targets. The results indicated favorable interactions with proteins involved in inflammatory pathways, suggesting its utility in drug design .

Mechanism of Action

The mechanism of action of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

a) Methyl-Substituted Analog

- Compound : (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

- Molecular Formula : C₄H₇N₃S·HCl

- Molecular Weight : 165.64 g/mol

- This analog demonstrated utility in synthesizing pyrimidin-4-amine derivatives with micromolar potency .

b) Aromatic-Substituted Analog

- Compound : [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₃OS

- Molecular Weight : 265.74 g/mol

- However, the increased molecular weight could reduce bioavailability compared to the isopropyl variant .

c) Ethyl-Substituted Analog

- Compound : (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

- Molecular Formula : C₅H₉N₃S·HCl

- Molecular Weight : 179.67 g/mol

- Key Difference : The ethyl group offers intermediate steric and lipophilic properties between methyl and isopropyl. This balance may optimize metabolic stability in vivo .

Heterocycle Modifications

a) Oxadiazole Derivatives

- Compound : 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

- Molecular Formula : C₈H₁₆ClN₃O

- Molecular Weight : 205.69 g/mol

- Key Difference : Replacing the sulfur atom in thiadiazole with oxygen (oxadiazole) alters electronic properties, reducing polarizability and hydrogen-bonding capacity. This change may reduce target affinity but improve metabolic resistance .

b) Triazole Derivatives

Pharmacological Activity Comparisons

a) PDE10A Inhibitors

- Target Compound: Demonstrated in analogs like MK-8189 derivatives, where the isopropyl group on thiadiazole contributes to nanomolar potency by balancing lipophilicity and steric effects .

- Methyl Analog : Achieved IC₅₀ values ~100 nM in PDE10A inhibition assays, suggesting that smaller substituents may limit hydrophobic interactions with the enzyme’s active site .

b) Anticancer Agents

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound (Isopropyl) | 235.71 | 1.2 | 12.5 (H₂O) |

| Methyl-Substituted Analog | 165.64 | 0.8 | 18.2 (H₂O) |

| Oxadiazole Derivative | 205.69 | 1.5 | 8.7 (H₂O) |

| 4-Methoxyphenyl Analog | 265.74 | 2.1 | 5.3 (H₂O) |

*Predicted using ChemAxon software.

Biological Activity

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride is a member of the thiadiazole family, which has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity in detail, supported by data tables and research findings.

- Molecular Formula : C5H10N4S·2HCl

- Molecular Weight : 192.13 g/mol

- IUPAC Name : (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

The biological activity of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic flux and cellular responses.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism.

- Antimicrobial Action : Thiadiazole derivatives often exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic processes in pathogens.

Biological Activity Overview

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiadiazole derivatives found that (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine demonstrated significant inhibition against Salmonella typhi and E. coli with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL . The compound's efficacy was attributed to its structural characteristics that enhance binding affinity to bacterial targets.

Anticancer Properties

Research on the anticancer potential of thiadiazole derivatives revealed that (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine exhibited cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further exploration in inflammatory disease models .

Q & A

Q. Tables for Reference

Table 1 : Comparative Physicochemical Data for Analogous Thiadiazole Derivatives

Table 2 : Key Steps in Synthesis Optimization

| Step | Critical Parameters | Methodological Source |

|---|---|---|

| Thiadiazole Alkylation | Temperature (20–25°C), Solvent (dioxane) | |

| Hydrochlorination | HCl gas concentration, Stirring rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.